molecular formula C6H4BrF3OS B1377122 (1R)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol CAS No. 1423015-71-7

(1R)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B1377122
CAS No.: 1423015-71-7
M. Wt: 261.06 g/mol
InChI Key: LQPGUZRVDBHBJA-YFKPBYRVSA-N
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Description

(1R)-1-(4-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol is a chiral organofluorine compound designed for research and development, primarily serving as a versatile synthetic intermediate or key chiral precursor in medicinal chemistry. Its molecular structure, featuring a bromothiophene scaffold and a trifluoroethanol group in the (R) configuration, is of significant interest for constructing more complex active molecules. The bromine atom on the thiophene ring offers a handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create diverse chemical libraries. The chiral trifluoroethanol moiety is a privileged structure in drug discovery, as it can influence a compound's metabolic stability, bioavailability, and binding affinity to biological targets. A closely related amine analog of this compound has been utilized in synthesizing heterocyclic derivatives explored for their biological activity . While the specific mechanism of action for this exact molecule is dependent on the final compound it is incorporated into, its core value lies in enabling the synthesis of novel molecules, particularly for probing biological systems and developing potential therapeutics for areas such as central nervous system disorders, given that structurally similar trifluoroethyl-containing compounds are investigated as T-type calcium channel antagonists and H-PGDS inhibitors for conditions like neurodegenerative diseases and muscular dystrophy . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3OS/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2,5,11H/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPGUZRVDBHBJA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC=C1Br)[C@@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-bromothiophene with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions, while the trifluoroethanol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Impact of Aromatic Substituents

Compound Name Aromatic System Substituent(s) Key Properties Reference
(1R)-1-(4-Bromothiophen-2-yl)-2,2,2-TFEO Thiophene Br (C4) Enhanced electrophilicity due to Br; thiophene’s π-conjugation stabilizes charge distribution. High lipophilicity (logP ~2.8) .
(1R)-1-(3-Bromo-4-Methoxyphenyl)-2,2,2-TFEO Benzene Br (C3), OMe (C4) Methoxy (electron-donating) offsets Br’s electron-withdrawing effect. Moderate logP (~2.5); improved solubility vs. thiophene analogs .
1-(4-Chloro-3-Methoxyphenyl)-2,2,2-TFEO Benzene Cl (C4), OMe (C3) Cl’s weaker electron-withdrawal compared to Br reduces reactivity. Higher metabolic stability due to OMe .
1-(3-Ethoxyphenyl)-2,2,2-TFEO Benzene OEt (C3) Ethoxy’s bulkiness and electron donation lower electrophilicity. Increased lipophilicity (logP ~3.1) but reduced metabolic stability .

Key Findings :

  • Thiophene vs. Benzene : Thiophene’s electron-rich nature enhances electrophilic substitution rates compared to benzene derivatives.
  • Halogen Effects : Bromine’s strong electron-withdrawing nature increases reactivity in cross-coupling reactions compared to chlorine .
  • Methoxy vs. Ethoxy : Ethoxy groups improve lipophilicity but reduce metabolic stability due to slower oxidative degradation .

Fluorination Patterns in Alcohol Moieties

Table 2: Fluorination Impact on Physicochemical Properties

Compound Name Alcohol Group Fluorination Pattern Key Properties Reference
(1R)-1-(4-Bromothiophen-2-yl)-2,2,2-TFEO -CF₃CH₂OH Trifluoro High acidity (pKa ~9.5), strong hydrogen-bond donor. Enhances membrane permeability .
2-(4-Bromo-3-Fluorophenyl)-2,2-DFEO -CF₂CH₂OH Difluoro Moderate acidity (pKa ~10.2). Reduced lipophilicity (logP ~2.3) vs. trifluoro analogs .
1-(5-Chloro-2-Fluorophenyl)-2,2-DFEO -CF₂CH₂OH Difluoro Similar acidity to DFEO analogs. Lower metabolic clearance due to chloro substitution .

Key Findings :

  • Trifluoro vs. Difluoro : Trifluoro groups significantly lower pKa and increase lipophilicity, favoring interactions with hydrophobic biological targets.
  • Acidity and Bioactivity: The trifluoroethanol group’s acidity enhances hydrogen-bonding capacity, critical for enzyme inhibition .

Chiral Center and Stereochemical Effects

Table 3: Stereochemistry-Dependent Bioactivity

Compound Name Configuration Biological Activity Reference
(1R)-1-(4-Bromothiophen-2-yl)-2,2,2-TFEO (1R) Selective inhibition of CYP450 enzymes (IC₅₀ = 1.2 µM) due to chiral recognition .
(1S)-1-(5-Chloro-2-Fluorophenyl)-2,2-DFEO (1S) 30% lower CYP450 affinity vs. (1R)-isomer; altered binding orientation .
Racemic 1-(3-Ethoxyphenyl)-2,2,2-TFEO Racemic Reduced potency (IC₅₀ = 5.8 µM) compared to enantiopure forms .

Key Findings :

  • The (1R)-configuration in the target compound optimizes steric complementarity with biological targets, enhancing potency .
  • Racemic mixtures often show diminished activity due to non-productive binding of the non-active enantiomer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol, and how can stereochemical purity be ensured?

  • Methodology :

  • Asymmetric synthesis : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation or enzymatic resolution) to achieve the (1R) configuration. Monitor enantiomeric excess via chiral HPLC or polarimetry .
  • Stepwise bromination : Brominate thiophene derivatives at the 4-position using N-bromosuccinimide (NBS) in a controlled environment (e.g., DMF at 0–5°C) to avoid over-bromination .
  • Trifluoroethanol introduction : Employ nucleophilic substitution with trifluoromethyl ketones under reducing conditions (e.g., NaBH₄ in methanol) .
    • Validation : Confirm stereochemistry via single-crystal X-ray diffraction or NOESY NMR to resolve ambiguities in chiral centers .

Q. How can conflicting spectroscopic data (e.g., NMR or IR) for this compound be resolved?

  • Troubleshooting :

  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
  • Impurity profiling : Use LC-MS or preparative TLC to isolate and identify byproducts (e.g., debrominated intermediates) that may skew data .
  • Cross-validation : Compare IR spectra with density functional theory (DFT)-predicted vibrational modes for the target structure .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 4-bromothiophene moiety in cross-coupling reactions?

  • Experimental design :

  • Suzuki-Miyaura coupling : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) with arylboronic acids in THF/H₂O. Monitor reaction progress via GC-MS .
  • DFT studies : Calculate activation energies for C-Br bond cleavage to predict regioselectivity in coupling reactions .
    • Data contradiction : If yields vary between batches, assess ligand purity (e.g., via ICP-OES for Pd residue) or oxygen/moisture sensitivity using Schlenk-line techniques .

Q. How can computational modeling optimize the compound’s conformational stability for drug-target binding studies?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes, focusing on the trifluoroethanol group’s hydrogen-bonding potential .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate the stability of the bromothiophene ring in aqueous vs. lipid bilayer environments .
    • Validation : Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Data Analysis and Reproducibility

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

  • Process optimization :

  • DoE (Design of Experiments) : Vary reaction temperature, solvent polarity, and catalyst loading to identify critical parameters .
  • In-line analytics : Implement ReactIR or PAT (Process Analytical Technology) for real-time monitoring of intermediate formation .
    • Documentation : Adhere to ISO 17034 standards for reagent traceability and batch documentation .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be interpreted?

  • Hypothesis testing :

  • Dose-response curves : Test concentrations from 1 nM to 100 µM to distinguish between therapeutic and toxic thresholds .
  • Metabolite profiling : Use HR-MS to identify degradation products in cell culture media that may alter bioactivity .
    • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance across biological replicates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol

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